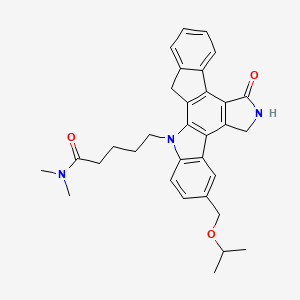

Isoindolinone Urea derivative

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H35N3O3 |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

N,N-dimethyl-5-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]pentanamide |

InChI |

InChI=1S/C32H35N3O3/c1-19(2)38-18-20-12-13-26-23(15-20)29-25-17-33-32(37)30(25)28-22-10-6-5-9-21(22)16-24(28)31(29)35(26)14-8-7-11-27(36)34(3)4/h5-6,9-10,12-13,15,19H,7-8,11,14,16-18H2,1-4H3,(H,33,37) |

InChI Key |

FBRQJIGPZJLFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCCC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Isoindolinone Urea Derivatives

Strategies for Isoindolinone Ring Construction

One of the most direct strategies for synthesizing isoindolinone derivatives involves the modification of readily available starting materials such as phthalimides and phthalimidines (also known as isoindolinones). researchgate.netnih.govmdpi.com This approach is foundational and can be a straightforward pathway to variously substituted isoindolinones, although it may sometimes require multiple steps to achieve the desired final product. nih.govresearchgate.net

A key transformation in this category is the selective reduction of one of the two carbonyl groups in a phthalimide (B116566). For instance, N-substituted phthalimides can be selectively reduced to the corresponding 3-hydroxyisoindolinones, which are versatile intermediates. These hydroxylactams can then undergo further reactions. A notable example is the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, which proceeds via an intermolecular OH transfer to create isoindolinone derivatives containing sterically demanding continuous quaternary carbons. rsc.org

Another functionalization approach involves nucleophilic addition to the carbonyl group of the phthalimide or isoindolinone ring. Phthalides, for example, can be subjected to ring-opening followed by a tandem conjugate addition/lactamization sequence with an appropriate amine to construct the isoindolinone nucleus. chim.it These methods leverage the existing cyclic framework to build complexity and introduce desired substituents.

Transition metal catalysis has revolutionized the synthesis of isoindolinones, offering powerful and efficient methods for constructing the heterocyclic skeleton through the formation of new carbon-carbon bonds. researchgate.netnih.gov These catalytic methods, including C-H activation, cross-coupling, carbonylation, and cycloaddition reactions, often provide access to a wide array of substituted isoindolinones from simple precursors. researchgate.netnih.govmdpi.com

Transition metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for isoindolinone synthesis. nih.gov This approach typically involves the use of N-substituted benzamides as starting materials, where a directing group on the nitrogen atom facilitates the ortho-C-H functionalization of the aromatic ring. nih.gov

Rhodium, palladium, ruthenium, and cobalt complexes are commonly employed catalysts for these transformations. rsc.org For instance, Rh(III) complexes can catalyze the C-H functionalization of aryl hydroxamates with ortho-substituted styrenes to produce isoindolinones under mild conditions. nih.gov Similarly, rhodium catalysts enable the annulation of N-benzoylsulfonamides with various olefins to yield 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov A notable feature of many C-H activation methods is the requirement for a stoichiometric oxidant to regenerate the active catalyst. rsc.org However, recent developments include oxidant-free systems, such as the use of a Pd/C catalyst for the dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides, where H₂ is the only byproduct. rsc.orgresearchgate.net

Electrochemical methods also offer a sustainable approach to C-H activation. An electrochemical strategy using simple o-alkyl benzoic acids and nitriles can generate isoindolinones under metal- and external oxidant-free conditions, proceeding through an aroyloxy radical-mediated 1,5-hydrogen atom transfer (HAT) process. rsc.org

Table 1. Examples of C-H Activation Strategies for Isoindolinone Synthesis

| Catalyst/System | Substrates | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|

| [RhCpCl₂]₂ | Aryl Hydroxamates | ortho-Substituted Styrenes | High regioselectivity at room temperature. | nih.gov |

| [{RhCl₂Cp}₂] | N-Benzoylsulfonamides | Olefins, Diazoacetate | Broad compatibility with terminal and internal olefins. | nih.gov |

| Pd/C | 2-Benzyl-N-mesylbenzamides | None (Intramolecular) | Oxidant-free dehydrogenative C(sp³)–H amidation. | rsc.org |

| Electrochemical (Metal-free) | o-Alkyl Benzoic Acids | Nitriles | Sustainable; avoids external oxidants and metal catalysts. | rsc.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of isoindolinone derivatives. The Suzuki-Miyaura coupling, in particular, provides a robust method for creating C-C bonds.

A notable strategy involves a tandem aza-Heck/Suzuki cross-coupling reaction. In this process, O-phenyl hydroxamic ethers react with arylboronic or alkenylboronic acids in the presence of a palladium catalyst and chiral phosphoramidite (B1245037) ligands. nih.govacs.org This sequence allows for the efficient and enantioselective synthesis of chiral isoindolinones under mild conditions, demonstrating excellent functional group tolerance. nih.govacs.org Another approach utilizes potassium N-methyltrifluoroborate isoindolin-1-one (B1195906) in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl chlorides, providing access to libraries of substituted N-benzyl isoindolin-1-ones. tandfonline.com These methods highlight the power of cross-coupling to forge key bonds in the final stages of a synthesis, allowing for significant structural diversification.

Carbonylative cyclization, which incorporates a molecule of carbon monoxide (CO), is a powerful tool for building the lactam ring of the isoindolinone core. acs.orgtandfonline.com Palladium catalysts are frequently used to mediate these reactions.

One approach involves the Pd-catalyzed C-H carbonylation of benzylamines. acs.org Using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen), this method avoids the need to handle gaseous CO and produces a variety of isoindolinone derivatives in moderate to high yields. acs.org Another classic strategy is the carbonylative cyclization of substrates like 2-bromobenzaldehyde (B122850) with diamines or 2-(2-bromophenyl)-2-oxazolines, which proceed via an intramolecular acylpalladation mechanism. tandfonline.comrsc.org More complex, fused isoindolinone systems can be accessed through palladium-catalyzed cascade carbonylation reactions, for example, by reacting 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes. nih.gov

Table 2. Selected Carbonylative Approaches to Isoindolinones

| Catalyst | Substrate | CO Source | Product Type | Reference |

|---|---|---|---|---|

| PdCl₂ | Benzylamines | TFBen | Substituted Isoindolinones | acs.org |

| Pd(PPh₃)₂Cl₂ | 2-Bromobenzaldehyde and Diamines | CO Gas | Tricyclic Isoindolinones | tandfonline.com |

| Pd-Ni Bimetallic System | 2-(2-Bromophenyl)-2-oxazolines | CO Gas | Substituted Isoindolinones | rsc.org |

| Pd(OAc)₂ | 2-Bromo-N-(2-iodophenyl)benzamides | Mo(CO)₆ | Fused Tetracyclic Isoindolinones | nih.gov |

Annulation and cycloaddition reactions provide convergent and efficient pathways to construct the fused-ring system of isoindolinones, often creating multiple bonds and stereocenters in a single step. These reactions can be catalyzed by various transition metals or proceed through pericyclic mechanisms.

A prominent example is the rhodium-catalyzed [4+1] annulation between N-(tert-butoxycarbonyl)benzamides and alkenes, which proceeds via C-H activation to form the isoindolinone ring. researchgate.net Palladium catalysis can achieve a [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines to furnish pyrrole (B145914) rings, a related transformation demonstrating the power of this strategy. mdpi.com

Formal [4+2] cycloaddition (Diels-Alder type) reactions have also been developed. For instance, acid-catalyzed intramolecular reactions of isoindolinone-derived hydroxylactams bearing enone or enal functionalities can generate spiro isoindolinone derivatives. nii.ac.jp In this process, N-acylenamides are generated in situ and react with the tethered dienophile. nii.ac.jp A de novo synthesis of the entire isoindolinone scaffold has been achieved using a hexadehydro-Diels–Alder (HDDA) reaction, where an amide carbonyl group was conjugated to a 1,3-diyne component, showcasing a powerful strategy for building the core aromatic ring itself. acs.org Furthermore, enantioselective [3+2] cycloadditions mediated by chiral catalysts have been used to construct axially chiral spirocyclic isoindolinones. beilstein-journals.org

Carbonylation Reactions

Construction via Lactam and Aromatic Ring Formation

The synthesis of the isoindolinone core often involves the formation of the γ-lactam ring fused to a benzene (B151609) ring. chim.it This can be achieved through several strategic disconnections of the target molecule. chim.it One common pathway involves the cyclization of an appropriate precursor where the nitrogen atom of an amide attacks an ortho-positioned electrophilic carbon. chim.it For instance, the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines can yield N-substituted isoindolinones.

Another strategy involves the Parham cyclization, where an aryllithium species, generated via lithium-halogen exchange, reacts with a pendant electrophilic center to form the isoindolinone ring. rsc.org This method has been successfully applied to the synthesis of novel isoindolinone collections. rsc.org Furthermore, tandem methodologies are prevalent, where the lactamization follows the creation of a chiral amine, often through the asymmetric addition to an o-imine group catalyzed by a chiral metal. chim.it The direct condensation of ortho-phthalaldehyde with an amino alcohol in the presence of a synthetic auxiliary has also been explored, utilizing neighboring group assistance from the alcohol functionality.

The table below summarizes selected starting materials and the corresponding isoindolinone formation strategy.

| Starting Materials | Synthetic Strategy | Reference |

| 2-Carboxybenzaldehyde and amines | Reductive C-N coupling and intramolecular amidation | |

| Aryl halides with a pendant electrophile | Parham cyclization (lithium-halogen exchange and cyclization) | rsc.org |

| o-Imine precursors | Asymmetric addition followed by lactamization | chim.it |

| ortho-Phthalaldehyde and amino alcohols | Direct condensation with auxiliary assistance |

Stereoselective Synthesis of Chiral Isoindolinones

The development of asymmetric methods to produce enantioenriched 3-substituted isoindolinones is of great interest due to the often-enhanced biological activity of single enantiomers. beilstein-journals.org Catalytic asymmetric synthesis has emerged as a powerful tool, employing chiral metal complexes, organocatalysts, and phase transfer catalysts. chim.it

Transition metal catalysis offers a versatile platform for the enantioselective synthesis of isoindolinones. Chiral complexes of metals such as rhodium, palladium, iridium, copper, and magnesium have been successfully employed. researchgate.net For example, rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylic esters, directed by a chiral N-sulfinyl amide, produces diastereoisomeric chiral isoindolinones. researchgate.net The subsequent removal of the chiral auxiliary yields enantiomerically pure (S)-isoindolinones. researchgate.net Cobalt-catalyzed enantioselective C-H carbonylation has also been developed, providing access to a wide array of chiral isoindolinones with high enantioselectivities. rsc.org

Organocatalysis provides a metal-free alternative for the stereoselective synthesis of isoindolinones. Chiral phosphoric acids, thioureas, and their derivatives are common catalysts. metu.edu.trresearchgate.net Bifunctional organocatalysts, such as those combining a tertiary amine with a urea (B33335) or thiourea (B124793) group, have proven effective. beilstein-journals.orgresearchgate.net For instance, chiral tertiary-amine catalysts bearing a urea group have been shown to afford 3-substituted isoindolinones in high yields and enantioselectivities from the reaction of 2-formylarylnitriles and malonates through an aldol-cyclization-rearrangement tandem reaction. researchgate.net These bifunctional catalysts activate both the nucleophile and the electrophile, facilitating the stereocontrolled formation of the new chiral center. d-nb.info

Chiral phase transfer catalysis (PTC) is another powerful strategy for the asymmetric synthesis of isoindolinones. chim.it This method often utilizes chiral quaternary ammonium (B1175870) salts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, to control the stereochemical outcome of the reaction. beilstein-journals.orgrsc.org These catalysts operate by forming a chiral ion pair with the substrate, which then reacts in a stereoselective manner. Bifunctional phase-transfer catalysts, which incorporate a hydrogen-bonding moiety like a urea or thiourea group alongside the quaternary ammonium salt, have been particularly successful. d-nb.infobeilstein-journals.org These catalysts have been used in the asymmetric cascade synthesis of key isoindolinone building blocks, achieving good yields and enantioselectivities. d-nb.info An efficient heterochiral crystallization can further enhance the enantiomeric purity of the products. beilstein-journals.org

The table below highlights different catalytic systems used in the stereoselective synthesis of isoindolinones.

| Catalytic System | Catalyst Type | Key Features | Reference(s) |

| Chiral Metal Catalysis | Rhodium(III), Cobalt(II) | C-H activation, annulation, carbonylation | rsc.orgresearchgate.net |

| Organocatalysis | Chiral Phosphoric Acids, Bifunctional (Thio)ureas | Metal-free, tandem reactions | beilstein-journals.orgresearchgate.net |

| Chiral Phase Transfer Catalysis | Cinchona Alkaloid Derivatives, Bifunctional Ammonium Salts | Cascade reactions, ion-pair formation | d-nb.infobeilstein-journals.orgrsc.org |

Classical resolution via the formation of diastereomeric salts remains a viable method for obtaining enantiomerically pure isoindolinones, particularly when the molecule contains an acidic or basic handle. chim.it This technique involves reacting the racemic isoindolinone derivative with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. acs.org These salts, having different physical properties, can then be separated by fractional crystallization. chim.it For example, racemic isoindolinone carboxylic acids have been resolved using chiral amines like (+)-ephedrine. chim.it Similarly, basic isoindolinone derivatives have been resolved using chiral acids like L-malic acid. chim.it While effective, this method can be limited by the efficiency of the crystallization process and the need for stoichiometric amounts of the resolving agent. chim.it

Chiral Phase Transfer Catalysis

Strategies for Urea Moiety Formation

The introduction of a urea functional group onto the isoindolinone scaffold can be achieved through various synthetic strategies. These methods can involve the reaction of an amino-isoindolinone precursor with a suitable carbonyl source or a one-pot cyclization that concurrently forms the urea.

One of the most common methods for forming a urea is the reaction of an amine with an isocyanate. unipr.it In the context of isoindolinone urea derivatives, an amino-substituted isoindolinone can be reacted with an appropriate isocyanate to yield the desired product. This reaction is often facilitated by a catalytic amount of a non-nucleophilic base. unipr.it For instance, the regioselective formation of a urea on a 2-amino-substituted heterocyclic core has been achieved using isocyanates in the presence of catalytic 4-(dimethylamino)pyridine (DMAP). unipr.it

Another approach involves the use of phosgene (B1210022) or its synthetic equivalents to couple two amine fragments, one of which would be the amino-isoindolinone. However, due to the high toxicity of phosgene, alternative, safer carbonylating agents are preferred. These include carbonyldiimidazole (CDI), dialkyl carbonates, or even carbon dioxide under specific catalytic conditions. acs.org

Catalytic methods for urea synthesis that avoid harsh reagents are continually being developed. Ruthenium-catalyzed dehydrogenative coupling of amines with methanol (B129727) as a C1 source has been reported for the synthesis of ureas, producing hydrogen as the only byproduct. rsc.org Similarly, guanidine-catalyzed reactions of amines with carbon dioxide provide an environmentally benign route to ureas. acs.org A catalyst-free method for the synthesis of N-substituted ureas in water involves the nucleophilic addition of amines to potassium isocyanate under mild acidic conditions.

In some cases, the urea moiety can be incorporated as part of a cyclization reaction. For example, a one-pot urea formation-cyclization strategy has been employed where an intermediate is treated with an isocyanate, leading to the formation of a fused ring system containing a hydantoin (B18101) (a cyclic urea) moiety. researchgate.net

The table below outlines several strategies for the formation of the urea moiety.

| Reagent/Catalyst | Strategy | Key Features | Reference(s) |

| Isocyanates | Reaction with an amino-isoindolinone | Direct, often high-yielding | unipr.it |

| Potassium Isocyanate/H₂O | Reaction with an amino-isoindolinone | Catalyst-free, aqueous conditions | |

| CO₂/Guanidine Catalyst | Carbonylation of amines | Environmentally friendly C1 source | acs.org |

| Methanol/Ruthenium Catalyst | Dehydrogenative coupling with amines | Atom-economical, H₂ as byproduct | rsc.org |

| Isocyanate/DBU | One-pot urea formation-cyclization | Forms fused cyclic urea structures | researchgate.net |

Traditional Approaches: Phosgene and its Derivatives

Historically, the synthesis of urea derivatives has heavily relied on the use of phosgene (COCl₂) and its safer, solid-state equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.govresearchgate.net Phosgene, a highly toxic gas, reacts with amines to form isocyanate intermediates. nih.govbeilstein-journals.org These isocyanates are then subsequently reacted with another amine to produce the final urea compound. nih.gov This method, while effective for creating both symmetrical and unsymmetrical ureas, poses significant safety and environmental hazards due to the extreme toxicity of phosgene. nih.govresearchgate.net

Triphosgene, a crystalline solid, is often preferred as a safer alternative because it is easier to handle. nih.govcommonorganicchemistry.com However, it still generates phosgene in situ during the reaction, necessitating careful handling and safety precautions. nih.govcommonorganicchemistry.com The reaction of an aniline (B41778) derivative with triphosgene in the presence of a base like triethylamine (B128534) (Et₃N) generates an isocyanate intermediate, which can then be treated with a second amine to yield the desired urea derivative. nih.gov

Phosgene-Free Methods for Urea Synthesis

Growing environmental and safety concerns have spurred the development of numerous phosgene-free methods for urea synthesis. nih.govresearchgate.net These alternative routes often employ less hazardous reagents and offer more sustainable approaches to this important class of compounds. nih.gov

Isocyanate Intermediates

The generation of isocyanate intermediates remains a cornerstone of urea synthesis, even in phosgene-free methods. nih.gov A common approach involves the reaction of amines with various reagents to form isocyanates, which are then trapped by another amine to form the urea. nih.govcommonorganicchemistry.com For instance, a metal-free synthesis of aryl isocyanates has been developed using arylamines and carbon dioxide (CO₂). In this process, a carbamic acid intermediate is formed and subsequently dehydrated to produce the isocyanate. acs.orgresearchgate.net This in situ generated isocyanate can then react with various amines to yield unsymmetrical ureas. acs.org Another approach involves the use of acetoacetanilides, which can be considered masked reagents that liberate reactive isocyanates in situ upon reaction with amines. lnu.edu.cn

Carbonates and Carbonyldiimidazole

Safer alternatives to phosgene include various carbonate derivatives and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govrsc.org Dimethyl carbonate and diethyl carbonate are less toxic reagents that can be used for the synthesis of ureas. nih.gov CDI is a particularly useful and versatile crystalline solid reagent for this purpose. nih.govkoreascience.krwikipedia.org It reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then readily reacts with a second amine to produce the urea, with the only byproduct being the easily removable and non-toxic imidazole. koreascience.krresearchgate.net This method is advantageous as it avoids the formation of chlorinated byproducts. nih.gov

| Reagent | Advantages | Disadvantages |

| Phosgene | Highly reactive, versatile | Extremely toxic gas, hazardous byproducts |

| Triphosgene | Solid, easier to handle than phosgene | Generates phosgene in situ, still toxic |

| Isocyanates | Direct route to ureas | Often synthesized from phosgene, can be toxic |

| Carbonates | Less toxic than phosgene | May require harsher conditions |

| CDI | Solid, non-toxic byproducts, mild conditions | Can be moisture sensitive |

Amination, Rearrangement, and Substitution Reactions

Several classical name reactions in organic chemistry have been adapted for the synthesis of urea derivatives, often proceeding through isocyanate intermediates. The Curtius, Hofmann, and Lossen rearrangements are prominent examples. nih.gov

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an amine to form a urea. acs.orgorganic-chemistry.orgthieme.de This method is versatile and can be performed under mild conditions. organic-chemistry.orgthieme.de

The Hofmann rearrangement of primary amides with reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source can generate an isocyanate intermediate in situ, leading to the formation of N-substituted ureas. organic-chemistry.org

The Lossen rearrangement of hydroxamic acids or their derivatives can also be employed to generate isocyanates for urea synthesis. nih.govrsc.org

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as powerful and atom-economical methods for synthesizing ureas. nih.govacs.org These reactions typically utilize carbon monoxide (CO) or a CO surrogate as the carbonyl source. nih.govacs.org For example, the palladium-catalyzed reductive carbonylation of nitroarenes in the presence of amines provides a direct route to unsymmetrical ureas. rsc.org This method is tolerant of various functional groups and the heterogeneous catalyst (Pd/C) can often be recycled and reused. rsc.org Another approach involves the palladium-catalyzed oxidative carbonylation of amines, where an oxidant is used to facilitate the reaction with CO. acs.orgmdpi.comresearchgate.net Molybdenum hexacarbonyl (Mo(CO)₆) has been used as a safer, solid source of CO in some palladium-catalyzed carbonylation reactions. acs.orgmdpi.com

Synthesis of Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, presents a greater challenge than the synthesis of their symmetrical counterparts due to the potential for the formation of mixtures of products. mdpi.comnih.gov Many of the methods described above can be adapted for the synthesis of unsymmetrical ureas by carefully controlling the reaction conditions and the order of addition of reagents. nih.govacs.org

For instance, the reaction of an isocyanate with a different amine is a direct route to unsymmetrical ureas. nih.gov Phosgene-free methods, such as those employing CDI or carbonates, are also well-suited for this purpose. nih.govresearchgate.net The sequential addition of two different amines to CDI allows for the controlled synthesis of unsymmetrical ureas. researchgate.net

Rearrangement reactions like the Curtius rearrangement are particularly useful for synthesizing unsymmetrical ureas, as the isocyanate intermediate can be generated from one starting material and then reacted with a wide variety of amines. acs.orgnih.gov Palladium-catalyzed carbonylation reactions also offer a versatile platform for the synthesis of unsymmetrical ureas by coupling different amines with a carbonyl source. acs.orgrsc.org

| Method | Key Features | Application to Unsymmetrical Ureas |

| Phosgene/Triphosgene | Forms isocyanate intermediate | Sequential addition of amines |

| Isocyanate Intermediates | Direct reaction with amines | Reaction of a specific isocyanate with a different amine |

| CDI | Stepwise activation of amines | Sequential addition of two different amines |

| Rearrangement Reactions | In situ generation of isocyanates | Trapping of the isocyanate with a desired amine |

| Pd-catalyzed Carbonylation | Coupling of amines and a carbonyl source | Cross-coupling of two different amines or an amine and a nitroarene |

Integrated Synthetic Protocols for Isoindolinone Urea Derivatives

Integrated synthetic protocols that combine multiple reaction steps into a single, streamlined process are highly sought after for their efficiency and atom economy. These approaches minimize the need for purification of intermediates, saving time and resources.

Multi-step Synthesis Approaches

Multi-step synthesis remains a fundamental strategy for the construction of complex isoindolinone urea derivatives. This approach allows for the careful and controlled introduction of functional groups and the construction of the heterocyclic core.

A common multi-step strategy involves the initial formation of an isoindolinone ring, followed by the introduction of the urea moiety. For instance, a sequence can begin with the synthesis of 3-substituted isoindolinones. researchgate.net One such method involves the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, which yields isoindolinone derivatives containing continuous quaternary carbons. rsc.org Another approach starts from 2-(2-carboxyethyl)benzoic acid or homophthalic acid to generate isoquinolone and isoindolinone derivatives, respectively. metu.edu.tr The transformation of acyl azides derived from these starting materials into urea derivatives, followed by ring-closure, provides the desired isoquinolone structures. metu.edu.tr

In a different multi-step approach, isoindolinone derivatives can be synthesized from phthalimides or phthalimidines. nih.gov While effective, this can require several steps to achieve the final target molecule. nih.gov For example, a three-step synthesis has been reported where substituted benzoyl chlorides react with ammonium thiocyanate (B1210189) to form benzoyl isothiocyanates. These intermediates then react with phthalimide to produce benzoyl thioureas, which upon condensation with hydrazine (B178648) hydrate, yield 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones. researchgate.net

Furthermore, a two-step sequence involving a Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed deamidative C-C coupling has been developed. nih.govresearchgate.net This method allows for the synthesis of a broad range of isoindolinone derivatives from 2-halobenzoic acids, isocyanides, amines, and aldehydes. nih.gov

The following table provides an overview of selected multi-step synthetic approaches.

| Starting Materials | Key Intermediates | Final Product Type | Reference |

| 3-Hydroxyisoindolinones, Diazo compounds | - | Isoindolinones with quaternary carbons | rsc.org |

| 2-(2-Carboxyethyl)benzoic acid | Acyl azides, Isocyanates | Isoquinolone derivatives | metu.edu.tr |

| Substituted benzoyl chlorides, Ammonium thiocyanate, Phthalimide | Benzoyl isothiocyanates, Benzoyl thioureas | 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones | researchgate.net |

| 2-Halobenzoic acids, Isocyanides, Amines, Aldehydes | Ugi-4CR diamides | Isoindolinone derivatives | nih.govresearchgate.net |

One-Pot Reaction Strategies

One-pot reactions offer a significant improvement in efficiency over traditional multi-step syntheses by combining multiple transformations in a single reaction vessel. This approach avoids the isolation and purification of intermediates, leading to reduced reaction times, solvent usage, and waste generation.

Several one-pot strategies have been developed for the synthesis of isoindolinone derivatives. One such method involves the lithiation of N'-benzyl-N,N-dimethylurea and its derivatives with t-BuLi, followed by reaction with various electrophiles to afford 3-substituted isoindolin-1-ones in high yields. beilstein-journals.org

Transition-metal catalysis plays a crucial role in many one-pot syntheses of isoindolinones. nih.gov For example, Rh(III)-catalyzed three-component reactions of benzoyl chlorides, 2-aminophenols, and electron-deficient alkenes provide a single-step route to substituted isoindolinones. nih.gov Similarly, a Rh(III)-catalyzed one-pot reaction of benzamides, ketones, and hydrazines allows for the facile synthesis of N-substituted quaternary isoindolinones. acs.org In this process, ketones are converted in situ to diazo compounds, which then undergo insertion with benzamides. acs.org

Another notable one-pot method is the synthesis of ω-substituted arylbiurets from readily available starting materials, which offers a simple work-up and good yields. organic-chemistry.org Furthermore, a one-pot, two-step reaction has been developed for the synthesis of unsymmetrical urea derivatives using commercially available ruthenium pincer complexes as catalysts, with hydrogen as the only byproduct. organic-chemistry.org

The table below summarizes some one-pot reaction strategies for isoindolinone urea derivatives.

| Catalyst/Reagent | Reactants | Product Type | Reference |

| t-BuLi | N'-benzyl-N,N-dimethylurea, Electrophiles | 3-Substituted isoindolin-1-ones | beilstein-journals.org |

| Rh(III) | Benzoyl chlorides, 2-Aminophenols, Alkenes | Substituted isoindolinones | nih.gov |

| Rh(III) | Benzamides, Ketones, Hydrazines | N-Substituted quaternary isoindolinones | acs.org |

| Ruthenium pincer complexes | Methanol, Amines | Unsymmetrical urea derivatives | organic-chemistry.org |

| DBU | Intermediate 5, t-butyl isocyanate | Compound 7a | researchgate.net |

Microwave-Assisted Synthesis in Isoindolinone Urea Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netbeilstein-journals.orgucl.ac.be

In the context of isoindolinone urea chemistry, microwave irradiation has been successfully applied to accelerate various synthetic transformations. For example, a ligand-free, palladium-catalyzed domino C-C/C-N coupling reaction between amides and isocyanides has been developed under microwave conditions to construct diverse isoindolinone derivatives. researchgate.netresearchgate.net This strategy provides the products in moderate to good yields and with high stereoselectivity. researchgate.net

Microwave assistance has also been employed in the one-pot synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines. beilstein-journals.org This protocol combines nucleophilic substitution and a Staudinger-aza-Wittig reaction in the presence of a polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure. beilstein-journals.org The use of microwave irradiation significantly shortens the reaction time. beilstein-journals.org

Furthermore, the synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine (B1678402) amide and urea derivatives has been achieved with very good yields under mild, microwave-assisted conditions. scipublications.com The initial reaction between a piperazine-substituted nitrile and a hydrazide to form the intermediate 3,5-substituted 1,2,4-triazole (B32235) is efficiently promoted by microwaves, with a significant reduction in reaction time. scipublications.com

The following table highlights examples of microwave-assisted syntheses in this field.

| Reaction Type | Catalyst/Reagents | Product Type | Key Advantage | Reference |

| Domino C-C/C-N Coupling | Palladium (ligand-free) | Isoindolinone derivatives | High stereoselectivity | researchgate.netresearchgate.net |

| One-pot Nucleophilic Substitution/Staudinger-aza-Wittig | Polymer-bound diphenylphosphine, CO2 | N,N'-disubstituted urea derivatives | Rapid synthesis | beilstein-journals.org |

| Triazole and Urea Formation | - | 3,5-disubstituted 1,2,4-triazole based piperazine ureas | Reduced reaction time, good yields | scipublications.com |

| Hydantoin Synthesis | - | Phenytoin and derivatives | Yield improvement, cleaner reaction | ucl.ac.be |

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of chemical moieties into a complex molecule at a late step in the synthetic sequence. This approach is particularly valuable in drug discovery and development as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

For isoindolinone urea derivatives, late-stage functionalization strategies can be employed to modify the core structure or introduce diverse substituents. One approach involves the divergent C(sp3)-H bond functionalization of isoindolinone derivatives. rsc.orgresearchgate.net For example, a copper-catalyzed C-H cross-dehydrogenative coupling can be used to form a new C-C bond, leading to the assembly of the isoindolo[1,2-a]isoquinolinone tetracyclic system found in nuevamine. rsc.orgresearchgate.net This methodology has the advantage of not requiring pre-functionalized substrates. rsc.orgresearchgate.net

Another strategy for late-stage functionalization is the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines using the hypervalent iodine reagent PhI(OAc)2 as a coupling mediator. mdpi.com This metal-free method proceeds under mild conditions and demonstrates a broad substrate scope, making it suitable for the late-stage modification of complex molecules. mdpi.com For instance, highly functionalized piperidines have been successfully incorporated, demonstrating the potential for modifying medicinally relevant compounds. mdpi.com

The development of new families of compounds, such as the Valmerins, which contain a tetrahydropyrido[1,2-a]isoindone core functionalized with a (het)aryl urea, also highlights the utility of late-stage functionalization. researchgate.net This approach allows for the synthesis of a dozen of derivatives that have shown inhibitory activity against certain kinases. researchgate.net

The table below provides examples of late-stage functionalization strategies.

| Functionalization Method | Key Reagent/Catalyst | Target Modification | Application Example | Reference |

| C(sp3)-H Cross-Dehydrogenative Coupling | Copper | C-C bond formation | Synthesis of nuevamine | rsc.orgresearchgate.net |

| Amide-Amine Coupling | PhI(OAc)2 | Unsymmetrical urea formation | Modification of medicinally relevant compounds | mdpi.com |

| (Het)aryl Urea Functionalization | - | Introduction of (het)aryl urea moiety | Synthesis of Valmerins | researchgate.net |

Mechanistic Investigations in Isoindolinone Urea Derivative Synthesis

Reaction Mechanism Elucidation of Key Transformations

The construction of the isoindolinone core often involves intricate reaction pathways, including the formation of reactive intermediates, sequential bond-forming events, and selective bond activations.

N-acyliminium ions are highly valuable and versatile reactive intermediates in the synthesis of nitrogen-containing heterocycles, including isoindolinones. acs.orgnih.gov These electrophilic species are powerful precursors for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net

The generation of N-acyliminium ions is traditionally accomplished under acidic conditions from precursors bearing a suitable leaving group, such as hydroxyl, alkoxy, or acetoxy groups. acs.org For instance, readily available 3-hydroxyisoindolinones serve as excellent precursors. acs.org The reaction can be promoted by stoichiometric Lewis acids like BF₃·OEt₂, Sc(OTf)₃, and TiCl₄, or by Brønsted acids such as p-toluenesulfonic acid (p-TsOH). acs.org More contemporary methods focus on catalytic generation, utilizing catalysts like calcium(II) to form the N-acyliminium ion under milder conditions, which is then trapped by a range of nucleophiles. acs.org These nucleophiles can include carbon, nitrogen, and sulfur-based reactants, leading to a variety of functionalized isoindolinone scaffolds. acs.org The intramolecular trapping of these ions is a particularly effective strategy for building fused ring systems. acs.org

The general mechanism involves the acid- or catalyst-promoted removal of a leaving group (e.g., -OH) from a precursor like a 3-hydroxyisoindolinone, forming the resonance-stabilized N-acyliminium ion. This highly electrophilic intermediate is then rapidly intercepted by an internal or external nucleophile to yield the final product. The utility of this method is highlighted by its application in the addition of in-situ generated organoalane reagents to N-acyliminium ions, providing a convergent pathway to complex isoindolinones. nih.gov

Table 1: Research Findings on Acyliminium Ion Intermediates

| Precursor Type | Generation Method | Nucleophile Type | Key Outcome | Citation |

|---|---|---|---|---|

| 3-Hydroxyisoindolinones | Calcium(II) catalysis | Carbon, Nitrogen, Sulfur | Provides high-value scaffolds in good to excellent yields under mild conditions. | acs.org |

| Methoxy (B1213986)/Phenoxy lactams | Lewis Acid (e.g., BF₃·OEt₂) | In situ generated alkenylalanes | Rapid access to functionalized isoindolinones, precursors for tricyclic products. | nih.gov |

| 3-Aryl-3-hydroxyisoindolin-1-ones | Chiral Phosphoric Acid | Benzothiazoline (hydride source) | Asymmetric hydrogenolysis proceeds via an acyliminium ion to give chiral isoindolinones. | chim.it |

Tandem, or cascade, reactions offer a powerful strategy for molecular complexity generation, as multiple bonds are formed in a single synthetic operation. In isoindolinone synthesis, these mechanisms often involve an initial intermolecular reaction followed by an intramolecular cyclization. chim.itresearchgate.net

A common tandem pathway involves the conjugate addition of an amine to an unsaturated ester intermediate, which is then followed by a lactamization step to form the isoindolinone ring. chim.it Another prominent example is the A³ (aldehyde-alkyne-amine) coupling-based tandem strategy. researchgate.net In this process, a copper catalyst facilitates the reaction between an ortho-formylbenzoate, a primary amine, and a terminal alkyne. This multicomponent reaction forms a propargylamine (B41283) intermediate which undergoes a subsequent intramolecular cyclization to furnish the isoindolinone core. researchgate.net

A different tandem approach involves the reaction of 2-acetylbenzoic acid with isatoic anhydride (B1165640). mdpi.com In the presence of a base like Na₂CO₃, a cascade process occurs involving the cyclization of the benzoic acid and nucleophilic ring-opening of the anhydride to yield isobenzofuranone derivatives. These intermediates can then be transformed under acidic conditions through a sequence of intramolecular rearrangement, nucleophilic addition, and cyclization to produce complex isoindolobenzoxazinones. mdpi.com The mechanism proceeds through an N-acyliminium intermediate, which is trapped intramolecularly by a carboxyl group to form the final polycyclic product. mdpi.com

Direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, enabling more atom-economical and efficient routes to complex molecules. In the context of isoindolinone synthesis, transition metal-catalyzed C-H/N-H activation and annulation have emerged as a powerful strategy. rsc.orgnih.gov

Rhodium(III) catalysis is frequently employed for this purpose. nih.govresearchgate.net A typical mechanism begins with the C-H activation of an N-substituted benzamide, often directed by a coordinating group on the nitrogen (e.g., methoxy, pivaloyloxy), to form a five-membered rhodacycle intermediate. rsc.orgnih.gov This intermediate then undergoes migratory insertion with a coupling partner, such as an alkene (e.g., a substituted styrene) or a ketone. rsc.orgnih.gov For instance, when coupling with an ortho-substituted styrene, a seven-membered rhodacycle intermediate is formed. nih.gov Subsequent reductive elimination and N-O or N-N bond cleavage affords the desired isoindolinone product. nih.gov Computational studies support that this pathway is often energetically favored over competing reactions. nih.gov

A bimetallic Rh/Cu catalytic system has been developed for the oxidative C-H/N-H annulation of N-methoxy benzamides with saturated ketones. rsc.org This process involves a combination of Cu-catalyzed dehydrogenation of the ketone to an enone intermediate and a subsequent Rh-catalyzed C-H functionalization/annulation cascade. The N-methoxy amide group not only directs the C-H activation but also acts as an internal oxidant to regenerate the active Rh(III) catalyst. rsc.org

Intramolecular cycloaddition reactions provide a robust method for constructing cyclic and polycyclic systems, including spiro-isoindolinone derivatives. These reactions leverage the generation of a reactive dipole or diene system that is tethered to a corresponding dipolarophile or dienophile within the same molecule.

One such mechanism involves an acid-catalyzed intramolecular formal [4+2] cycloaddition. researchgate.net In this process, hydroxylactam derivatives bearing a tethered enone or enal are treated with acid to generate an N-acylenamide in situ. This N-acylenamide acts as the diene component, reacting with the pendant alkene (the dienophile) to construct a fused cyclohexanone (B45756) or dihydropyran ring, resulting in a spiro-isoindolinone architecture. researchgate.net

Another pathway is the intramolecular 1,3-dipolar cycloaddition. researchgate.net Here, a cyclic C-aryl nitrone can be dienylated using a cobalt(III) catalyst, with the nitrone moiety serving as both a directing group for C-H activation and as the 1,3-dipole. The resulting intermediate undergoes a spontaneous intramolecular cycloaddition to form complex spirocyclic isoindolines. researchgate.net Similarly, intramolecular Huisgen [3+2] azide-alkyne cycloadditions are also employed. An N-acyliminium ion generated in situ can be trapped by an azide (B81097) ion; if an alkyne is tethered to the molecule, a subsequent intramolecular cycloaddition occurs to create a triazole-fused isoindolinone. researchgate.netmdpi.com

C-H/N-H Activation Pathways

Role of Catalysis in Reaction Pathways

Catalysis is central to the modern synthesis of isoindolinone urea (B33335) derivatives, enabling reactions under milder conditions, with greater selectivity, and via novel mechanistic pathways that are inaccessible through stoichiometric methods.

A variety of transition metals, including rhodium, palladium, copper, and ruthenium, are utilized to catalyze key bond-forming events in isoindolinone synthesis. researchgate.netresearchgate.net

Rhodium (Rh): As discussed previously, Rh(III) catalysts are preeminent in mediating C-H activation/annulation reactions. nih.govresearchgate.net The catalytic cycle typically involves C-H activation to form a rhodacycle, migratory insertion of an unsaturated partner, and reductive elimination to release the product and regenerate the active catalyst. nih.gov

Palladium (Pd): Palladium catalysts are widely used in oxidative C-H/N-H annulation reactions. For example, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of 2-alkenyl-(N-phenyl)benzamides to give isoindolinones. researchgate.net These reactions often proceed through hybrid aryl-Pd-radical intermediates. nih.gov Palladium is also instrumental in domino reactions, such as the C-C/C-N coupling of amides and isocyanides to build the isoindolinone skeleton. researchgate.net

Copper (Cu): Copper catalysts are effective in multicomponent reactions and annulations. researchgate.netnih.gov For instance, Cu can catalyze the synthesis of 3-(imino)isoindolinones from N-benzoyl 8-aminoquinolines and isocyanides, where bidentate coordination to the copper center is a key mechanistic feature. nih.gov Copper salts also catalyze the A³-coupling tandem cyclization to form propargylisoindolinones. researchgate.net In the Rh/Cu bimetallic system for annulation with ketones, copper's role is to catalyze the dehydrogenation of the ketone coupling partner. rsc.org

Ruthenium (Ru): Ruthenium catalysts have been employed for C-H functionalization reactions leading to isoindolinones. nih.gov For example, Ru can catalyze the coupling of N-sulfonated benzamides with internal alkynes, followed by a base-catalyzed intramolecular cyclization. nih.gov A novel strategy merges carboxylic acid-directed C-H activation with the strain-release of 1,2-oxazetidines, catalyzed by ruthenium, to synthesize a diverse array of isoindolinones. organic-chemistry.org

Table 2: Mechanistic Roles of Transition Metals in Isoindolinone Synthesis

| Metal Catalyst | Key Mechanistic Role | Reaction Type | Example | Citation |

|---|---|---|---|---|

| Rhodium (Rh) | C-H activation via cyclometalation | Oxidative Annulation | Coupling of aryl hydroxamates with styrenes to form a rhodacycle intermediate. | nih.gov |

| Palladium (Pd) | Oxidative coupling and cyclization | Intramolecular C-H/N-H Annulation | Cyclization of 2-alkenylbenzamides. | researchgate.net |

| Copper (Cu) | Lewis acid activation / π-system coordination | Multicomponent Tandem Cyclization | A³ coupling of 2-formylbenzoates, amines, and alkynes. | researchgate.net |

| Ruthenium (Ru) | C-H activation / Strain-release | Annulation | Coupling of benzoic acids with 1,2-oxazetidines. | organic-chemistry.org |

Compound Names Mentioned

Organocatalytic Mechanisms

The synthesis of isoindolinone urea derivatives through organocatalysis represents a significant advancement in asymmetric synthesis, offering a metal-free alternative for constructing these valuable heterocyclic scaffolds. The mechanisms are predominantly reliant on the action of chiral bifunctional organocatalysts, which possess both a basic site to deprotonate a pronucleophile and a hydrogen-bond-donating moiety, such as a urea or thiourea (B124793) group, to activate the electrophile and control the stereochemistry of the reaction. d-nb.info

A prevalent strategy involves the use of chiral bifunctional urea catalysts in tandem reactions. For instance, in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates, a chiral tertiary-amine urea catalyst can be employed. rsc.org A plausible mechanism begins with an aldol-cyclization of the starting materials, catalyzed by the bifunctional organocatalyst, to form an intermediate A. This is followed by an elimination and rearrangement to yield intermediate B. The catalyst then engages in a cooperative action with intermediate B; the urea group activates the Michael donor and acceptor through hydrogen bonding with the amide and carboxylic acid groups, respectively, guiding the enantioselective outcome of the cyclization. rsc.org

Another well-established organocatalyst is the Takemoto's catalyst, a bifunctional thiourea derivative. Its effectiveness has been demonstrated in the asymmetric aza-Mannich/lactamization cascade. mdpi.com When reacting an α-amidosulfone derived from 2-formyl benzoate (B1203000) with a nucleophile, the Takemoto catalyst is crucial not only for inducing high enantioselectivity but also for catalyzing the final cyclization step to form the isoindolinone ring. mdpi.com

Phase-transfer catalysis (PTC) using bifunctional ammonium (B1175870) salts that incorporate a urea group is another effective approach. d-nb.infobeilstein-journals.org In the cascade reaction between 2-cyanobenzaldehyde (B126161) and dimethyl malonate, the bifunctional nature of these catalysts is critical. The quaternary ammonium salt moiety facilitates the phase transfer, while the urea group provides the necessary hydrogen bonding interactions to organize the transition state, thereby achieving satisfactory enantioselectivity. beilstein-journals.org The presence of these hydrogen-bond-donating groups has been shown to positively influence the enantioselectivity in reactions catalyzed by both chiral bases and quaternary ammonium salts. beilstein-journals.org Research has shown that chiral tertiary-amine catalysts featuring a urea group can provide 3-substituted isoindolinones in higher yields and enantioselectivities compared to chiral bifunctional phase-transfer catalysts. rsc.org

Table 1: Performance of Selected Organocatalysts in Isoindolinone Synthesis

| Catalyst Type | Substrates | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Bifunctional Urea (tert-leucine derived) | 2-Formylarylnitriles and Malonates | Catalyst with an electron-withdrawing aryl group showed high activity. | up to 87% | up to 95% | rsc.org |

| Bifunctional Ammonium Salt (Urea-containing) | 2-Cyanobenzaldehyde and Dimethyl Malonate | Catalyst 8a with specific aryl groups (R1 = 4-NO2-C6H4, R2 = 3,5-(CF3)2-C6H3) was identified as most promising. | High | 46% | d-nb.info |

| Takemoto's Bifunctional Thiourea Catalyst | α-Amidosulfone (from 2-formyl benzoate) and Acetylacetone | Essential for achieving high enantioselectivity and for catalyzing the cyclization step. | ~70% (overall) | 89% | mdpi.com |

| Bifunctional Chiral Tertiary Amines | Activated 3-substituted Isoindolinones and Paraformaldehyde | Tested for asymmetric cross-aldol reaction; more effective than chiral ammonium salts under PTC conditions. | High | Moderate | researchgate.net |

Brønsted Acid and Lewis Acid Catalysis

Acid catalysis provides a powerful platform for the synthesis of isoindolinone urea derivatives, primarily through the activation of precursors to form reactive electrophilic intermediates. Both Brønsted and Lewis acids are employed, often promoting cascade reactions that efficiently construct the heterocyclic core.

Brønsted Acid Catalysis Chiral Brønsted acids, particularly phosphoric acids derived from axially chiral backbones like 1,1'-bi-2-naphthol (B31242) (BINOL), are highly effective in catalyzing enantioselective isoindolinone syntheses. acs.orgsakura.ne.jp A common mechanistic feature is the in-situ generation of a chiral N-acyliminium ion. For example, in the synthesis of fused isoquinoline (B145761) systems, an organolithium reagent is first added to an N-phenethylimide to generate a hydroxylactam. acs.org Subsequent treatment with a chiral Brønsted acid protonates the hydroxyl group, which is then eliminated as water to form a chiral N-acyliminium ion pair. This electrophilic intermediate is trapped by an intramolecular aromatic ring, leading to cyclization and the formation of a new stereocenter with high enantiocontrol. acs.org

This strategy has been extended to the synthesis of densely substituted spiroisoindolinones from enamides and 3-hydroxy-isoindolinones. chemrxiv.org Mechanistic studies point to a stepwise process initiated by the Brønsted acid-catalyzed formation of an electrophilic N-acylimine species. This is followed by the addition of the enamide and a subsequent intramolecular aza-Friedel-Crafts reaction to complete the spirocyclic system. chemrxiv.orgresearchgate.net

Lewis Acid Catalysis Lewis acids are utilized in several ways in isoindolinone synthesis. They can function as the primary catalyst, work in tandem with a Brønsted acid, or be part of a bimetallic relay system. An innovative example is the use of a sequential Fe(III)/Rh(I) bimetallic catalytic system. researchgate.net Here, the Fe(III) center acts as a σ-Lewis acid to catalyze the alkynylation of N,O-cyclic acetals. The resulting intermediate then undergoes a Rh(I)-catalyzed [2+2+2] cyclotrimerization, a process capitalizing on the π-Lewis acidic properties of rhodium, to construct the isoindolinone scaffold. researchgate.net

Furthermore, Lewis acids can be used to enhance reactions catalyzed by Brønsted acids. In the synthesis of spiroisoindolinones, the addition of a strong Lewis acid can facilitate the final intramolecular aza-Friedel-Crafts cyclization, particularly for substrates that are less reactive under Brønsted acid catalysis alone. chemrxiv.orgresearchgate.net This highlights a synergistic relationship where the Lewis acid assists in a key bond-forming step that was initiated by the Brønsted acid. The strategic incorporation of internal Lewis acids onto urea scaffolds has also been explored to create tunable hydrogen bond donor catalysts, where the Lewis acid polarizes the urea C=O bond, enhancing its acidity and catalytic activity. rsc.org

Table 2: Examples of Brønsted and Lewis Acid-Catalyzed Isoindolinone Syntheses

| Catalyst Type | Reaction Type | Substrates | Key Mechanistic Feature | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Chiral Brønsted Acid (BINOL-derived) | Intramolecular α-Amidoalkylation | N-phenethylimides | Formation of a chiral N-acyliminium ion pair, followed by intramolecular cyclization. | up to 74% ee | acs.org |

| Brønsted Acid (p-Toluenesulfonic acid) | Diastereoselective Spirocyclization | Enamides and 3-Hydroxy-isoindolinones | Stepwise mechanism via an N-acylimine and aza-Friedel-Crafts reaction. | up to 97% yield; >98:<2 dr | chemrxiv.org |

| Brønsted Acid | C(sp³)-H Functionalization | 5-methyl-7-(2,4,6-trimethoxyphenyl)- d-nb.inforsc.orgmdpi.comtriazolo[1,5-a]pyrimidine, 2-formylbenzoic acid, anilines | Acid-promoted three-component reaction forming two C-N bonds and one C-C bond. | up to 96% yield | researchgate.net |

| Fe(III) Lewis Acid / Rh(I) Catalyst | Bimetallic Relay Catalysis | N,O-Cyclic Acetals | Fe(III)-catalyzed alkynylation followed by Rh(I)-catalyzed [2+2+2] cyclotrimerization. | Not specified | researchgate.net |

| Brønsted Acid + Lewis Acid | Enantioselective Spirocyclization | Less reactive enamides and 3-Hydroxy-isoindolinones | Lewis acid facilitates the final intramolecular aza-Friedel-Crafts step. | Improved reactivity | chemrxiv.org |

Structure Activity Relationship Sar Studies of Isoindolinone Urea Derivatives

Exploration of Substituent Effects on Biological Activity (In Vitro)

The biological activity of isoindolinone urea (B33335) derivatives is highly sensitive to the nature and position of substituents on the molecule. In vitro studies have been instrumental in elucidating these relationships, guiding the optimization of lead compounds for enhanced potency and selectivity.

Influence of Aromatic Ring Substitutions

Modifications to the aromatic rings of the isoindolinone and the terminal phenyl urea moiety play a critical role in determining biological efficacy.

For instance, in a series of isoindolone urea compounds tested against Trypanosoma brucei rhodesiense, substitutions on the terminal phenyl ring attached to a piperazine (B1678402) moiety significantly impacted activity. The introduction of a trifluoromethyl (CF3) group at the 3-position of this phenyl ring resulted in the most potent compound in the series, demonstrating a substantial improvement in activity and selectivity. uantwerpen.be This highlights the importance of electron-withdrawing groups at specific positions for enhancing antitrypanosomal potency.

Conversely, in other studies, the nature of the substituent on the phenyl ring can be varied to achieve different biological outcomes. For example, the presence of fluoro- or chloro-phenyl substituents has been shown to increase cytokinin-like activity in certain urea derivatives. chemicaljournal.in

The following table summarizes the effects of various aromatic ring substitutions on the biological activity of isoindolinone urea derivatives based on reported findings.

| Compound Series | Target/Activity | Aromatic Ring Substitution | Observation |

| Isoindolone Ureas | T. b. rhodesiense | 3-CF3 on terminal phenylpiperazine | Highest improvement in activity and selectivity uantwerpen.be |

| Pomalidomide Derivatives | Anti-tumor (MCF-7 cells) | Trifluoromethyl on phenyl triazole | Most active substituent nih.gov |

| Phenyl Urea Derivatives | Herbicidal Activity | Alkyl groups on phenyl ring | Markedly increased herbicidal activity chemicaljournal.in |

| Phenyl Urea Derivatives | Cytokinin-like Activity | Fluoro- or chloro-phenyl substituents | Increased cytokinin-like activity chemicaljournal.in |

Impact of Side Chain Modifications

Alterations to the side chains extending from the core isoindolinone urea structure have profound effects on biological activity. These modifications can influence factors such as solubility, steric hindrance, and the ability to form key interactions with the target protein.

In the development of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, modifications of the terminal functionality of a screening hit led to inhibitors with nanomolar antiproliferative activity. albany.edunih.gov For example, replacing a pyrrolidine (B122466) group with a bulkier 4-fluorophenylpiperazine improved activity against T. b. brucei and T. b. rhodesiense. uantwerpen.be This suggests that the size and nature of the side chain are crucial for optimal target engagement.

Further studies on N-acyl amino acid analogues of isoindoline (B1297411) showed that amino acids with neutral side chains (e.g., Leu, Ile, Gln, Pro, Trp) were potent uncouplers of mitochondrial respiration, while those with charged side chains (e.g., Lys, Tyr, Glu) were inactive. nomuraresearchgroup.com This indicates a strong preference for neutral side chains in this particular biological context. Some tolerance for backbone modifications was observed, as homoglycine or a dipeptide Gly-Gly headgroup preserved activity. nomuraresearchgroup.com

The table below illustrates the impact of side chain modifications on the activity of isoindolinone derivatives.

| Compound Series | Target/Activity | Side Chain Modification | Observation |

| Isoindolone Ureas | T. b. brucei & T. b. rhodesiense | Replacement of pyrrolidine with 4-fluorophenylpiperazine | Improved activity uantwerpen.be |

| N-Acyl Amino Acid Analogues | Mitochondrial Respiration | Neutral amino acid side chains (Leu, Ile, etc.) | Potent uncoupling activity nomuraresearchgroup.com |

| N-Acyl Amino Acid Analogues | Mitochondrial Respiration | Charged amino acid side chains (Lys, Tyr, etc.) | Inactive nomuraresearchgroup.com |

| N-Acyl Amino Acid Analogues | Mitochondrial Respiration | Homoglycine or Gly-Gly dipeptide headgroup | Preserved uncoupling bioactivity nomuraresearchgroup.com |

Stereochemical Effects on Biological Potency

Stereochemistry is a critical determinant of biological activity for many chiral isoindolinone urea derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, with different enantiomers or diastereomers often exhibiting vastly different potencies.

For example, in a series of isoindole derivatives targeting reverse transcriptase (RT), the (R)-(+)-enantiomers were found to be more active inhibitors than their (S)-(-)-counterparts. jmchemsci.com Specifically, the (R)-(+)-configuration of one compound was about twice as active as the racemic mixture, while the (S)-(-)-enantiomer was at least 50 times less active. jmchemsci.com This stark difference underscores the importance of the correct stereochemical configuration for optimal interaction with the enzyme's active site.

A study on the asymmetric synthesis of isoindolinones highlighted the importance of controlling stereochemistry to produce biologically active compounds, such as the potent dopamine (B1211576) D4 ligand (S)-PD172938. d-nb.info The synthesis of the (S)-enantiomer was achieved with high enantiomeric purity, demonstrating the feasibility of producing the more active stereoisomer. d-nb.info

The following table provides examples of the influence of stereochemistry on the biological potency of isoindolinone derivatives.

| Compound Series | Target/Activity | Stereochemical Configuration | Observation |

| Isoindole Derivatives | Reverse Transcriptase (RT) Inhibition | (R)-(+)-enantiomer | More active than the (S)-(-)-enantiomer jmchemsci.com |

| Thiazolo[2,3-a]isoindolone | HIV-1 RT Inhibition | (9bR)-enantiomer | Carries a phenyl ring in position 9b and has one or two methyl groups in the meta position, making it a potent inhibitor. jmchemsci.com |

| Isoindolinone Derivative | Dopamine D4 Ligand | (S)-PD172938 | Potent activity d-nb.info |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of isoindolinone urea derivatives is intrinsically linked to their biological activity. The preferred spatial arrangement of the molecule dictates its ability to fit into the binding pocket of a biological target and form crucial interactions.

Conformational analysis of various urea derivatives has shown that rotation around the C(sp2)-N bond is a key factor. nih.gov For alkylureas, cis and trans isomers that adopt anti geometries are observed, while syn geometries are not stationary points. nih.gov In contrast, for phenylurea, the lowest energy form is a trans isomer in a syn geometry. nih.gov These preferred conformations can influence how the molecule presents its functional groups for interaction with a receptor.

The conformational constraint provided by a cyclic urea template can pre-organize an inhibitor for recognition by its target protease, providing an entropic advantage. nih.gov This principle was applied in the design of potent HIV-1 protease inhibitors. nih.gov

Pharmacophore Modeling and Ligand-Based SAR

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is particularly valuable in the absence of a known target structure (ligand-based SAR).

For a series of piperazino-phthalimide and piperazino-isoindolinone based urotensin-II receptor (UT) antagonists, a 3D pharmacophore model was developed. researchgate.net This model consisted of four key chemical features: one hydrogen bond acceptor lipid (HBA_L), one hydrophobe (HY), and two ring aromatic (RA) features. researchgate.net Such a model provides a blueprint for designing new molecules with the desired activity.

In another study, a pharmacophore hypothesis (AADRR) for VEGFR-2 inhibitors led to a highly significant atom-based 3D-QSAR model. nih.gov This model can be used as a template to screen databases for novel VEGFR-2 inhibitor scaffolds. nih.gov The development of a general pharmacophore for acid ceramidase (AC) inhibition, comprising a 6 + 5 fused ring heterocycle linked to an aliphatic substituent via a urea moiety, has also been reported. acs.org

Identification of Key Structural Motifs for Target Interaction

SAR studies have been crucial in identifying specific structural motifs within the isoindolinone urea scaffold that are essential for interaction with their biological targets.

For isoindolinone derivatives acting as antiviral agents, the presence of an aromatic group at position 9b is absolutely necessary for inhibitory activity. jmchemsci.com The isoindolinone core itself is considered a structurally important starting point for the development of integrase inhibitors. jmchemsci.com

In the context of anticancer activity, the isoindolinone scaffold is recognized as a key core structure for diverse drug candidates. researchgate.net The urea moiety has also been identified as a critical functional group for generating potent anticancer activity. researchgate.net For instance, in a series of aromatic urea-imidazole salt derivatives targeting ERK1/2, the urea group was found to be critical for inhibitory activity, as non-urea analogues showed no activity. acs.org

Furthermore, in isoindolinone derivatives designed as SARS-CoV-2 3CL protease inhibitors, both the quaternary carbons and a hydroxyl group were found to be essential for their bioactivity. rsc.org These findings highlight the specific atoms and functional groups that directly participate in binding to the target and are therefore indispensable for the compound's biological function.

Computational Approaches in the Study of Isoindolinone Urea Derivatives

Molecular Docking Studies for Target Binding

Protein-ligand interaction analysis reveals the specific forces that stabilize the binding of a compound within the active site of a protein. These interactions are fundamental to the biological activity of the molecule. mdpi.com For isoindolinone urea (B33335) derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes.

For instance, in the study of isoindolinone ureas as inhibitors of KDR kinase, a 3D overlay model involving KDR, CDK2, and MAP kinase was used to predict how these compounds bind to the KDR active site. nih.govresearchgate.net Similarly, molecular docking has been employed to understand the interactions between isoindolinone-barbiturate fused derivatives and the Jack bean urease enzyme. nih.govresearchgate.net These studies often reveal key hydrogen bonds, hydrophobic interactions, and pi-stacking that are critical for inhibitory activity. researchgate.net For example, the carbonyl oxygen of the urea moiety in some derivatives has been shown to form hydrogen bonds with key amino acid residues like TYR381 and TYR465 in the active site of certain enzymes. ijpsr.com

A detailed analysis of the docking of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs with the Epidermal Growth Factor Receptor (EGFR) showed that a specific analog, compound 7c, formed a hydrogen bond with the Lys745 residue via its carbonyl group. researchgate.netsemanticscholar.org This interaction is believed to be a key contributor to its inhibitory effect.

Interactive Table: Protein-Ligand Interactions of Isoindolinone Urea Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Isoindolinone Ureas | KDR Kinase | Not specified in abstract | Predicted binding interactions |

| Isoindolinone-Barbiturate Fused Derivatives | Jack Bean Urease | Not specified in abstract | General interaction understanding |

| 1,3-Disubstituted Ureas | Epoxide Hydrolase | TYR381, TYR465 | Hydrogen bond |

For a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs targeting EGFR, docking scores ranged from -6.363 to -7.565 kcal/mol. researchgate.net The compound with the most favorable docking score, 7c, exhibited a score of -7.558 kcal/mol, indicating a strong predicted binding affinity. researchgate.netsemanticscholar.org

Interactive Table: Predicted Binding Affinities of Isoindolinone Urea Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs (general) | EGFR | -6.363 to -7.565 |

Protein-Ligand Interaction Analysis

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and stability of molecules. nih.gov These methods are increasingly being applied to the study of isoindolinone derivatives to complement experimental findings.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. scispace.com DFT studies have been conducted on isoindolinone-1,3-dione derivatives to understand their molecular and electronic properties, reactivity, and bonding characteristics. nih.govacs.org These calculations can predict various parameters, including the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and kinetic stability of the molecules. researchgate.net

In a study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the molecular structure and vibrational spectra, showing good agreement with experimental data. niscpr.res.in DFT has also been used to study the optoelectronic and nonlinear optical properties of isoindoline-1,3-dione-fullerene conjugates. researchgate.net

Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. srmist.edu.inslideshare.net This is a critical step in preparing a molecule for molecular docking or other computational studies. The process involves iteratively adjusting the geometry of the molecule to lower its potential energy until a local or global minimum is reached. srmist.edu.in

For isoindolinone derivatives, conformational analysis is performed to identify the most stable conformers. This can be achieved using methods like the OPLS-2005 force field, followed by reoptimization using DFT at a higher level of theory, such as B3LYP/6-311**. acs.org In a study on aromatic urea-imidazole salt derivatives, the steepest descent method was employed for energy minimization before conducting molecular dynamics simulations. acs.org

Density Functional Theory (DFT) Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. unimi.it QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For a series of diaryl urea derivatives that act as B-RAF inhibitors, both linear (Multiple Linear Regressions - MLR) and non-linear (Partial Least Squares - PLS and Least Squares Support Vector Machine - LS-SVM) QSAR models were developed. nih.govnih.gov The study found that the non-linear model had better predictive ability for these compounds. nih.gov The descriptors selected in the QSAR model indicated that the size, degree of branching, aromaticity, and polarizability of the molecules were important factors influencing their inhibitory activity. nih.govnih.gov Information extracted from computational methods like QSAR, molecular docking, and pharmacophore modeling provides valuable strategies for ligand design. jmchemsci.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This approach provides a detailed view of the dynamic interactions between a ligand, such as an isoindolinone urea derivative, and its biological target, which is often a protein.

Research on related compounds has demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes. researchgate.net By analyzing parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg), scientists can assess whether a compound remains stably bound within the active site of a target protein. researchgate.net For instance, MD simulations have been successfully used to confirm the stability of isoindoline (B1297411) inhibitors complexed with proteases, revealing minimal deviation of the ligands from their binding poses. researchgate.net

In studies involving isoindolin-1-one (B1195906) derivatives, MD simulations have been used in conjunction with molecular docking to correlate computational findings with in vitro assay results. researchgate.net This dual approach helps to validate the predicted binding modes and interactions. For a series of lenalidomide-based urea derivatives, MD simulations were employed to understand the stability of the compound-enzyme complex in a biological environment and to elucidate the binding event with class I histone deacetylase (HDAC1). nih.gov The simulations revealed stable interactions, including crucial hydrogen bonds and coordination with a zinc ion in the HDAC1 active site, which were key to the compound's inhibitory activity. nih.gov

Furthermore, MD simulations can shed light on the broader behavior of urea derivatives in solution. Studies have investigated the hydrotropic mechanism of urea derivatives, demonstrating their tendency to undergo molecular aggregation in aqueous solutions. nih.gov This aggregation is driven by changes in hydrogen bonding and the restoration of the normal water structure. nih.gov Understanding such fundamental properties is crucial for predicting the behavior of these compounds in a physiological context.

The stability and dynamic behavior of these complexes are critical for their therapeutic efficacy. Key findings from MD simulations often include:

Binding Stability: Confirmation that the ligand remains in the binding pocket.

Interaction Mapping: Identification of key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand. researchgate.net

Conformational Analysis: Understanding how the protein and ligand structures may change upon binding.

| Parameter | Description | Application in Isoindolinone Urea Studies |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Assesses the stability of the ligand-protein complex over the simulation time. A low, stable RMSD suggests a stable binding mode. researchgate.net |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible regions of the protein and ligand, highlighting which parts are most involved in the interaction. researchgate.net |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Detects significant conformational changes or unfolding of the target protein upon ligand binding. researchgate.net |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the ligand and protein over time. | Determines the key hydrogen bond interactions that contribute to binding affinity and specificity. nih.gov |

In Silico Profiling for Research Strategy

In silico profiling, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties, is a cornerstone of modern drug discovery. nih.gov This computational screening occurs early in the research process to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby guiding synthetic efforts and minimizing late-stage failures. researchgate.net

For isoindolinone urea derivatives and related structures, in silico profiling helps to build a comprehensive understanding of a compound's potential pharmacokinetic and safety profile before extensive experimental testing is undertaken. researchgate.netmdpi.com These predictive models are often used to evaluate compliance with established guidelines for drug-likeness, such as Lipinski's rule-of-five. researchgate.net Studies on isoindolin-1-one derivatives have shown that these compounds can possess favorable drug-likeness properties according to such rules. researchgate.net

A typical in silico ADME/Tox profile for a novel compound series includes the prediction of several key parameters:

Physicochemical Properties: These include molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA), which influence solubility, permeability, and oral bioavailability. nih.gov

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier. For example, in silico tools can predict binding to human serum albumin. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Profiling can indicate whether a compound is a substrate or inhibitor of key CYP isoforms like CYP2D6 or CYP3A4. nih.gov

Toxicity: Early prediction of potential toxicities such as hepatotoxicity, carcinogenicity, and cardiotoxicity (e.g., blockage of the hERG K+ channel). researchgate.netmdpi.com